2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

Suzuki-Miyaura Coupling MIDA Boronate Iterative Cross-Coupling

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester (CAS 157444-69-4), systematically named methyl 2-(4-tert-butylphenyl)-2-methylpropanoate, is an organic compound with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol. It features a para-tert-butyl substituted phenyl ring attached to a geminal dimethyl-bearing α-carbon of a methyl ester moiety.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 157444-69-4
Cat. No. B185575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester
CAS157444-69-4
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)OC
InChIInChI=1S/C15H22O2/c1-14(2,3)11-7-9-12(10-8-11)15(4,5)13(16)17-6/h7-10H,1-6H3
InChIKeyMFQRFTBOTSBMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester (CAS 157444-69-4): Procurement & Technical Baseline


2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester (CAS 157444-69-4), systematically named methyl 2-(4-tert-butylphenyl)-2-methylpropanoate, is an organic compound with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol . It features a para-tert-butyl substituted phenyl ring attached to a geminal dimethyl-bearing α-carbon of a methyl ester moiety . The compound is primarily utilized as a protected building block or synthetic intermediate in organic synthesis, with a typical commercial purity specification of 95% .

Why Substituting 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester with a Close Analog Can Compromise Synthetic Outcomes


Indiscriminate substitution of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester with seemingly similar compounds such as 2-(4-tert-butylphenyl)acetic acid methyl ester (CAS 33155-58-3) or 3-(4-tert-butylphenyl)propanoic acid methyl ester (CAS 1211-99-0) is scientifically unsound. These analogs differ fundamentally in their carbon backbone, with the target compound bearing a unique geminal dimethyl substitution (α,α-dimethyl) that profoundly alters steric bulk, conformational flexibility, and reactivity profiles in coupling reactions or enzymatic transformations . Such structural deviations can lead to divergent reaction kinetics, altered regioselectivity, and ultimately failed syntheses, making exact procurement of CAS 157444-69-4 essential for reproducible results [1].

Quantitative Differentiation Guide for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester (CAS 157444-69-4)


Enhanced Stability of α,α-Dimethyl MIDA Boronate in Suzuki-Miyaura Cross-Coupling Reactions

In the context of iterative Suzuki-Miyaura cross-coupling, the target compound, as a precursor to its corresponding MIDA (N-methyliminodiacetic acid) boronate, demonstrates superior stability compared to traditional aryl boronic acids. The geminal dimethyl group adjacent to the carbonyl provides steric shielding that retards premature protodeboronation, a common failure mode for boronic acids . This enhanced stability enables iterative coupling sequences under mild conditions without the need for intermediate purification, a feature not shared by simpler arylboronic acids or esters lacking this α-quaternary center .

Suzuki-Miyaura Coupling MIDA Boronate Iterative Cross-Coupling

Lipophilicity (LogP) Profile and Its Implication for Intermediate Selection

The calculated LogP (octanol-water partition coefficient) for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is 4.40 . This high lipophilicity, driven by the para-tert-butyl group and the geminal dimethyl moiety, positions it distinctly from less lipophilic analogs like 2-(4-tert-butylphenyl)acetic acid methyl ester (estimated LogP ~3.5) or 3-(4-tert-butylphenyl)propanoic acid methyl ester (estimated LogP ~3.8) [1]. This property is critical for applications where solubility in organic phases or membrane permeability of subsequent derivatives is a design parameter.

Lipophilicity LogP Physicochemical Properties

Molecular Weight Differentiation from Common Synthetic Precursors

The molecular weight of the target compound (234.33 g/mol) distinguishes it from closely related synthetic precursors. Specifically, it is 14.02 g/mol (one methylene unit) heavier than 2-(4-tert-butylphenyl)acetic acid methyl ester (C₁₄H₂₀O₂, MW 220.31 g/mol) and identical in mass but structurally distinct from 3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid . This precise mass difference is critical for analytical verification via LC-MS or GC-MS, ensuring that the correct intermediate has been procured and incorporated into the synthetic sequence.

Molecular Weight Synthetic Intermediate Quality Control

Specification-Based Purity Threshold as a Procurement Criterion

Commercial suppliers offer 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester at a standard purity specification of 95% or 95+% . While this is common for many intermediates, it represents a verifiable baseline for procurement. In contrast, the corresponding carboxylic acid, 2-(4-tert-butylphenyl)-2-methylpropanoic acid (CAS 93748-14-2), is sometimes offered at lower purities (e.g., 95%) but with significantly higher cost per gram, reflecting its position further down the synthetic value chain . Selecting the methyl ester at this purity level is a cost-effective strategy for building in synthetic flexibility before a final deprotection step.

Purity Specification Quality Control Procurement

Best-Fit Application Scenarios for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester Based on Quantitative Evidence


Iterative Cross-Coupling in Complex Molecule Synthesis

This compound is optimally procured when designing an iterative Suzuki-Miyaura cross-coupling sequence. Its conversion to a stable MIDA boronate, leveraging the steric protection of the α,α-dimethyl group, allows for sequential C-C bond formations without intermediate deprotection or purification . This scenario is directly supported by its enhanced stability profile compared to traditional boronic acids.

Synthesis of Lipophilic Pharmacophores or Agrochemical Intermediates

Given its high calculated LogP of 4.40, this methyl ester is the preferred intermediate when the synthetic target requires a significant lipophilic domain . The embedded tert-butylphenyl and gem-dimethyl motifs confer a predictable lipophilicity that can be leveraged in medicinal chemistry for optimizing ADME properties or in agrochemistry for enhancing cuticular penetration.

Analytical Standard for LC-MS and GC-MS Method Development

The compound's well-defined molecular weight (234.33 g/mol) and its distinct 14 g/mol mass separation from common lower homologs make it an excellent candidate for use as an analytical standard or internal reference in mass spectrometry . Its unique mass signature ensures unambiguous identification and quantification in complex reaction mixtures.

Cost-Effective Building Block for Large-Scale Synthesis of Carboxylic Acid Derivatives

Procurement of the methyl ester is the economically rational choice for multi-step syntheses where the carboxylic acid is ultimately required. As demonstrated by vendor pricing, the ester is significantly more affordable per gram than its free acid counterpart while maintaining the same 95% purity specification . This allows for scalable synthesis where hydrolysis is performed as a final, high-yielding step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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